molecular formula C14H15NO B6156065 1-(3-phenoxyphenyl)ethan-1-amine CAS No. 256218-51-6

1-(3-phenoxyphenyl)ethan-1-amine

Cat. No.: B6156065
CAS No.: 256218-51-6
M. Wt: 213.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Phenoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-phenoxyphenyl)ethan-1-amine typically involves the reaction of 3-phenoxyaniline with an appropriate alkylating agent. One common method is the reductive amination of 3-phenoxyacetophenone using ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(3-phenoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(3-phenoxyphenyl)ethan-1-amine in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-phenoxyphenyl)ethan-1-amine: Similar structure but with the phenoxy group at the para position.

    1-(3-hydroxyphenyl)ethan-1-amine: Similar structure but with a hydroxy group instead of a phenoxy group.

Uniqueness

1-(3-phenoxyphenyl)ethan-1-amine is unique due to the specific positioning of the phenoxy group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs .

Properties

CAS No.

256218-51-6

Molecular Formula

C14H15NO

Molecular Weight

213.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.